![molecular formula C15H12ClN5 B3036856 4-(4-chlorostyryl)-2-(1H-1,2,4-triazol-1-ylmethyl)pyrimidine CAS No. 400083-23-0](/img/structure/B3036856.png)
4-(4-chlorostyryl)-2-(1H-1,2,4-triazol-1-ylmethyl)pyrimidine
Overview
Description
4-(4-Chlorostyryl)-2-(1H-1,2,4-triazol-1-ylmethyl)pyrimidine (4-CSTMP) is an organic compound that has recently been studied for its potential applications in scientific research and drug development. 4-CSTMP is a heterocyclic compound, containing a pyrimidine and a 1,2,4-triazole ring, and it is known for its ability to interact with proteins and other molecules in the body. It has been studied for its potential applications in cancer research, drug development, and as a potential therapeutic agent.
Scientific Research Applications
Synthetic Methodologies and Derivatives
- Synthesis of [1,2,4]Triazolo[1,5-a]pyrimidines: β-Alkoxyvinyl trichloromethyl ketones have been used to synthesize [1,2,4]triazolo[1,5-a]pyrimidines. This process can maintain or eliminate the trichloromethyl group from the product depending on the reaction medium, with yields up to 86% (Zanatta et al., 2018).
- Development of Antibacterial Agents: Novel 4-chloropyrrolo[2,3-d]pyrimidines have been synthesized, leading to the creation of tetrazolo and triazolo pyrrolopyrimidines, showing potential as antibacterial agents (Dave & Shah, 2002).
- Crystal Structure and Antibacterial Activity: A derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring showed antibacterial activity against various microbial strains. This compound's structure was characterized by X-ray diffraction and spectroscopic techniques (Lahmidi et al., 2019).
Biological Significance
- Biological Activities of [1,2,4]triazolo[1,5-a]pyrimidines: These compounds are important in both agriculture and medicinal chemistry, showing antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties (Pinheiro et al., 2020).
Process Development in Pharmaceutical Synthesis
- Synthesis of Voriconazole: The synthesis of voriconazole, a broad-spectrum triazole antifungal agent, involves the use of 1H-1,2,4-triazol-1-yl pyrimidine derivatives. The process development includes detailed exploration of reaction conditions for optimal yield (Butters et al., 2001).
Optical Properties and Applications
- Tuning of Optical Properties: 2,4-Bis(4-aryl-1,2,3-triazol-1-yl)pyrrolo[2,3-d]pyrimidines have been synthesized, demonstrating the potential for tuning optical properties through the incorporation of different substituents (Bucevičius et al., 2015).
Use in Physiological Research
- Plant Growth Retardants: Pyrimidine derivatives are increasingly used in physiological research as inhibitors of specific cytochrome P-450 dependent monooxygenases, providing insights into the regulation of terpenoid metabolism concerning phytohormones and sterols (Grossmann, 1990).
properties
IUPAC Name |
4-[(Z)-2-(4-chlorophenyl)ethenyl]-2-(1,2,4-triazol-1-ylmethyl)pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5/c16-13-4-1-12(2-5-13)3-6-14-7-8-18-15(20-14)9-21-11-17-10-19-21/h1-8,10-11H,9H2/b6-3- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFOGWZSXWHDPE-UTCJRWHESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=NC(=NC=C2)CN3C=NC=N3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\C2=NC(=NC=C2)CN3C=NC=N3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorostyryl)-2-(1H-1,2,4-triazol-1-ylmethyl)pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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